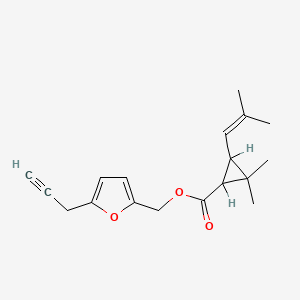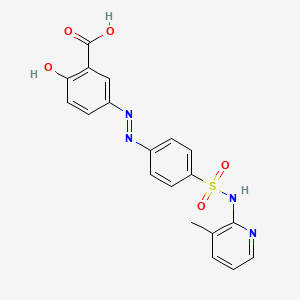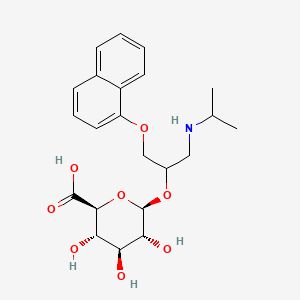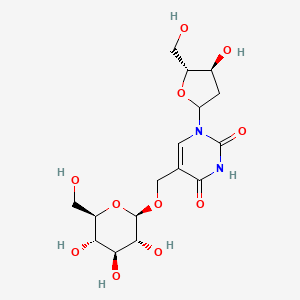
2-Hydroxypurine
描述
准备方法
Synthetic Routes and Reaction Conditions: 2-Hydroxypurine can be synthesized through several methods. One common approach involves the fusion of guanidine with 4,5-diamino-2-hydroxypyrimidine. This reaction typically requires high temperatures and specific catalysts to facilitate the formation of the purine ring .
Industrial Production Methods: In industrial settings, this compound can be produced by chemical synthesis involving the reaction of guanidine with appropriate pyrimidine derivatives. The process often involves multiple steps, including purification and crystallization, to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: 2-Hydroxypurine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized by radicals such as sulfate and hydroxyl radicals, leading to the formation of radical anions .
Common Reagents and Conditions:
Oxidation: Reagents like sulfate radicals (SO₄˙⁻) and hydroxyl radicals (OH˙) are commonly used.
Reduction and Substitution: These reactions often involve nucleophilic agents and specific catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions include various radical anions and other oxidized derivatives of this compound .
科学研究应用
2-Hydroxypurine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Hydroxypurine involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions involving purine metabolism. For example, it can be phosphorylated to form nucleotides, which are essential for DNA and RNA synthesis .
相似化合物的比较
Hypoxanthine: Another purine derivative that plays a crucial role in nucleotide metabolism.
Xanthine: A precursor to uric acid and involved in the degradation of purine nucleotides.
Guanine: One of the four main nucleobases found in DNA and RNA.
Uniqueness: 2-Hydroxypurine is unique due to its specific hydroxyl group at the second position, which influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other purine derivatives and contributes to its specific applications in research and industry .
属性
IUPAC Name |
3,7-dihydropurin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-6-1-3-4(9-5)8-2-7-3/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIZPXKICGBNKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177652 | |
| Record name | 2H-Purin-2-one, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2308-57-8 | |
| Record name | 3,7-Dihydro-2H-purin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2308-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Purin-2-one, 1,3-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002308578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Purin-2-one, 1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[5-chloropentyl(methyl)amino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B1214382.png)

![7,12-Dimethylbenz[a]anthracene 5,6-oxide](/img/structure/B1214384.png)










